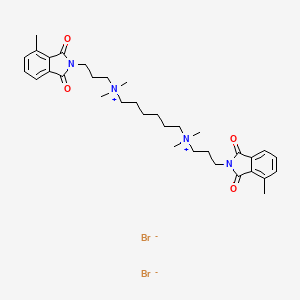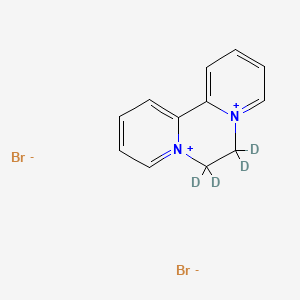
N-Ethylnorketamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylnorketamine Hydrochloride is a designer drug that shares structural similarities with ketamine, a well-known dissociative anesthetic. This compound is recognized for its hallucinogenic and sedative effects, making it a subject of interest in both scientific research and recreational use . It is classified as an NMDA receptor antagonist and has been studied for its potential antidepressant properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylnorketamine Hydrochloride typically involves the ethylation of norketamine. The process begins with the preparation of norketamine, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: N-Ethylnorketamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate, leading to the formation of ketone derivatives.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
N-Ethylnorketamine Hydrochloride has been explored in various scientific domains:
Chemistry: Used as a reference material in analytical chemistry to study its structural and chemical properties.
Biology: Investigated for its effects on NMDA receptors and its potential neuroprotective properties.
Industry: Utilized in the development of new anesthetic agents and in the synthesis of related compounds for pharmaceutical research.
作用機序
The primary mechanism by which N-Ethylnorketamine Hydrochloride exerts its effects is through antagonism of the NMDA receptor. This inhibition reduces excitatory neurotransmission, leading to its anesthetic and hallucinogenic effects. Additionally, its antidepressant effects are thought to involve the activation of AMPA receptors and the modulation of serotonin receptors (5-HT2), which contribute to its rapid onset of action .
類似化合物との比較
N-Ethylnorketamine Hydrochloride is often compared to other dissociative anesthetics such as:
Ketamine: Known for its use in anesthesia and rapid antidepressant effects.
Methoxetamine: A designer drug with similar dissociative properties but with a longer duration of action.
Phencyclidine (PCP): Another NMDA receptor antagonist with potent hallucinogenic effects.
Uniqueness: this compound stands out due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties, potentially offering a different therapeutic profile compared to its analogs .
特性
分子式 |
C14H19Cl2NO |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18ClNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |
InChIキー |
GNIGLKYNNVJORD-UHFFFAOYSA-N |
正規SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)




![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)


